8-(benzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Description
8-(benzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C21H22ClN3O2S2 and its molecular weight is 448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into similar compounds, such as triazaspirodecanone derivatives, underscores their significance in synthetic chemistry, particularly in constructing complex molecular frameworks. For instance, studies have demonstrated methods for creating bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes, showcasing the potential for constructing varied molecular skeletons with specific functionalities (Mukai et al., 2007). These approaches offer pathways to explore the synthesis of related compounds, including those with triazaspiro[4.5]deca-1,3-diene cores.
Antimicrobial Applications
The adaptation of N-halamine chemistry, as seen in studies on N-halamine-coated cotton for antimicrobial uses (Ren et al., 2009), highlights the potential antimicrobial applications of structurally similar compounds. The incorporation of triazaspirodecanone structures into materials could enhance antimicrobial properties, suggesting an area of research for compounds with similar moieties.
Catalytic Activity and Ligand Development
Compounds with bicyclo[3.3.1]nona-2,6-diene and bicyclo[3.3.2]deca-2,6-diene frameworks have been explored for their catalytic activity and potential as chiral ligands (Otomaru et al., 2005). This underscores the interest in utilizing specific structural elements for developing new catalytic systems, which could be applicable to exploring the catalytic capabilities of compounds with the triazaspiro[4.5]deca-1,3-diene framework.
Anticonvulsant Activity
Research into the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives (Obniska et al., 2006) suggests that compounds with similar structural features might exhibit neurological benefits. This indicates a potential research avenue for the compound , exploring its effects on neurological pathways and disorders.
Properties
IUPAC Name |
8-(benzenesulfonyl)-2-(4-chlorophenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-2-28-20-19(16-8-10-17(22)11-9-16)23-21(24-20)12-14-25(15-13-21)29(26,27)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCJGAXFRHGEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N=C1C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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